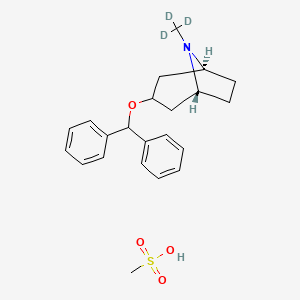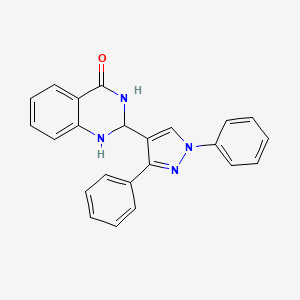
Benztropine-d3 (mesylate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benztropine-d3 (mesylate) is a deuterated form of benztropine mesylate, a synthetic compound with anticholinergic and antihistaminic properties. It is commonly used in the treatment of Parkinson’s disease and extrapyramidal disorders due to its ability to inhibit dopamine uptake . The deuterated form, Benztropine-d3 (mesylate), is often used in scientific research to study the pharmacokinetics and metabolic pathways of benztropine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benztropine mesylate involves the combination of a tropane ring, similar to cocaine, and a diphenyl ether from the dialkylpiperazines . The synthetic route typically includes the following steps:
- Formation of the tropane ring structure.
- Introduction of the diphenylmethoxy group.
- Conversion to the mesylate salt.
The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of benztropine mesylate involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure the final product meets pharmaceutical standards .
化学反应分析
Types of Reactions
Benztropine mesylate undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benztropine N-oxide, while reduction may produce benztropine alcohol derivatives .
科学研究应用
Benztropine-d3 (mesylate) is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry to study the stability and degradation pathways of benztropine.
Biology: Employed in studies to understand the interaction of benztropine with biological membranes and its transport across cell membranes.
Medicine: Used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of benztropine in the body.
Industry: Utilized in the development of new formulations and delivery systems for benztropine-based medications
作用机制
Benztropine-d3 (mesylate) exerts its effects primarily through its anticholinergic and antihistaminic properties. It selectively inhibits dopamine transporters, reducing dopamine reuptake and increasing dopamine levels in the synaptic cleft . This action helps alleviate symptoms of Parkinson’s disease and extrapyramidal disorders. Additionally, benztropine-d3 (mesylate) binds to muscarinic and histamine receptors, contributing to its therapeutic effects .
相似化合物的比较
Benztropine-d3 (mesylate) can be compared with other similar compounds such as trihexyphenidyl and diphenhydramine:
Trihexyphenidyl: Another anticholinergic agent used in the treatment of Parkinson’s disease.
Diphenhydramine: An antihistamine with anticholinergic properties, commonly used for allergy relief and as a sleep aid.
Benztropine-d3 (mesylate) is unique due to its deuterated form, which provides advantages in pharmacokinetic studies by allowing for more precise tracking of the compound’s metabolic pathways .
属性
分子式 |
C22H29NO4S |
|---|---|
分子量 |
406.6 g/mol |
IUPAC 名称 |
(1R,5S)-3-benzhydryloxy-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane;methanesulfonic acid |
InChI |
InChI=1S/C21H25NO.CH4O3S/c1-22-18-12-13-19(22)15-20(14-18)23-21(16-8-4-2-5-9-16)17-10-6-3-7-11-17;1-5(2,3)4/h2-11,18-21H,12-15H2,1H3;1H3,(H,2,3,4)/t18-,19+,20?;/i1D3; |
InChI 键 |
CPFJLLXFNPCTDW-AJNFSTCNSA-N |
手性 SMILES |
[2H]C([2H])([2H])N1[C@@H]2CC[C@H]1CC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4.CS(=O)(=O)O |
规范 SMILES |
CN1C2CCC1CC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4.CS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-(1H-indol-4-yl)-3-[4-(1H-indol-4-ylcarbamoylamino)phenyl]urea](/img/structure/B12388127.png)

![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B12388161.png)







